molecular formula C6H8N4O2 B14853412 6-(Aminomethyl)-4-nitropyridin-2-amine

6-(Aminomethyl)-4-nitropyridin-2-amine

Cat. No.: B14853412
M. Wt: 168.15 g/mol
InChI Key: VIRVQSXJIMYZFR-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-nitropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of formaldehyde and a primary or secondary amine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Aminomethyl)-4-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-4-nitropyridin-2-amine is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

6-(aminomethyl)-4-nitropyridin-2-amine

InChI

InChI=1S/C6H8N4O2/c7-3-4-1-5(10(11)12)2-6(8)9-4/h1-2H,3,7H2,(H2,8,9)

InChI Key

VIRVQSXJIMYZFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)N)[N+](=O)[O-]

Origin of Product

United States

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